1-(3,3-Dimethylbutyl)piperazin-2-one 1-(3,3-Dimethylbutyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1249798-09-1
VCID: VC5711065
InChI: InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3
SMILES: CC(C)(C)CCN1CCNCC1=O
Molecular Formula: C10H20N2O
Molecular Weight: 184.283

1-(3,3-Dimethylbutyl)piperazin-2-one

CAS No.: 1249798-09-1

Cat. No.: VC5711065

Molecular Formula: C10H20N2O

Molecular Weight: 184.283

* For research use only. Not for human or veterinary use.

1-(3,3-Dimethylbutyl)piperazin-2-one - 1249798-09-1

Specification

CAS No. 1249798-09-1
Molecular Formula C10H20N2O
Molecular Weight 184.283
IUPAC Name 1-(3,3-dimethylbutyl)piperazin-2-one
Standard InChI InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3
Standard InChI Key LGAQEYICZAQBPA-UHFFFAOYSA-N
SMILES CC(C)(C)CCN1CCNCC1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3,3-Dimethylbutyl)piperazin-2-one consists of a six-membered piperazine ring with a ketone group at the 2-position and a branched 3,3-dimethylbutyl chain attached to the nitrogen atom at the 1-position. The IUPAC name, 1-(3,3-dimethylbutyl)piperazin-2-one, reflects this substitution pattern . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC10H20N2O\text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight184.28 g/mol
SMILESCC(C)(C)CCN1CCNCC1=O
InChIKeyLGAQEYICZAQBPA-UHFFFAOYSA-N
XLogP3-AA (Lipophilicity)1.2

The compound’s lipophilicity (XLogP3-AA = 1.2) suggests moderate membrane permeability, a trait relevant to its pharmacokinetic profile .

Physicochemical Characteristics

Experimental data on melting and boiling points remain limited, but computed properties provide insights into its behavior:

PropertyValueSource
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3
Topological Polar Surface Area29.5 Ų

The compound’s polar surface area indicates moderate solubility in aqueous media, while its three rotatable bonds suggest conformational flexibility .

Synthesis and Derivative Formation

Synthesis of the Base Compound

1-(3,3-Dimethylbutyl)piperazin-2-one is typically synthesized via nucleophilic substitution reactions. A common route involves:

  • Alkylation of Piperazin-2-one: Reacting piperazin-2-one with 1-bromo-3,3-dimethylbutane in the presence of a base like potassium carbonate.

  • Purification: Column chromatography or recrystallization to isolate the product .

The reaction’s efficiency depends on solvent choice (e.g., dimethylformamide) and temperature (typically 80–100°C).

Hydrochloride Salt Formation

The hydrochloride derivative (C10H21ClN2O\text{C}_{10}\text{H}_{21}\text{ClN}_{2}\text{O}, MW 220.74 g/mol) is prepared by treating the free base with hydrochloric acid. This salt form enhances solubility for in vitro assays:

PropertyHydrochloride FormSource
Molecular FormulaC10H21ClN2O\text{C}_{10}\text{H}_{21}\text{ClN}_{2}\text{O}
SMILESCC(C)(C)CCN1CCNCC1=O.Cl

Research Applications

Neuroscience Studies

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is utilized in:

  • In Vitro Receptor Binding Assays: To quantify affinity for neurotransmitter receptors.

  • Behavioral Models: Testing anxiolytic efficacy in rodent elevated plus-maze tests.

Oncology Research

The compound’s kinase inhibitory potential is explored in:

  • Cell Proliferation Assays: Using MTT or BrdU incorporation in cancer cell lines.

  • Xenograft Models: Evaluating tumor growth suppression in vivo.

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